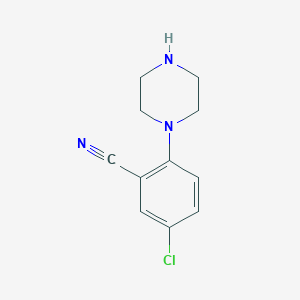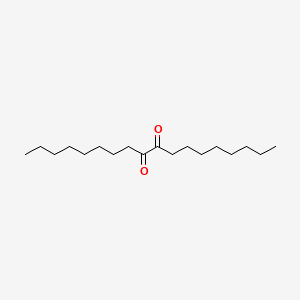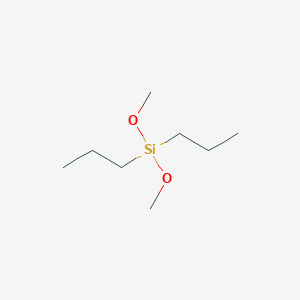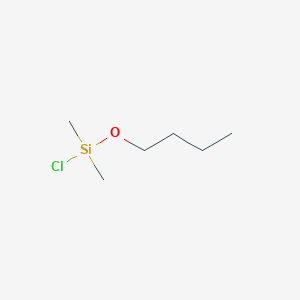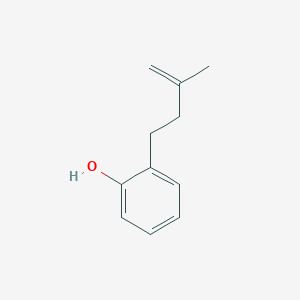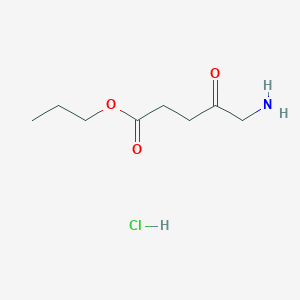
1H-Pyrrole-2,5-dione, 1-heptyl-
Vue d'ensemble
Description
1H-Pyrrole-2,5-dione, 1-heptyl- is an organic compound belonging to the class of pyrrole derivatives It is characterized by a pyrrole ring substituted with a heptyl group at the nitrogen atom and two keto groups at positions 2 and 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,5-dione, 1-heptyl- can be synthesized through several methods. One common approach involves the reaction of heptylamine with maleic anhydride, followed by cyclization to form the pyrrole ring. The reaction typically occurs under mild conditions, often in the presence of a suitable solvent such as toluene or dichloromethane. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of 1H-Pyrrole-2,5-dione, 1-heptyl-.
Industrial Production Methods: Industrial production of 1H-Pyrrole-2,5-dione, 1-heptyl- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrole-2,5-dione, 1-heptyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives with different substituents.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of dihydropyrrole derivatives.
Substitution: The heptyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.
Major Products:
Oxidation: Pyrrole-2,5-dione derivatives with various substituents.
Reduction: Dihydropyrrole derivatives.
Substitution: Substituted pyrrole derivatives with different alkyl or aryl groups.
Applications De Recherche Scientifique
1H-Pyrrole-2,5-dione, 1-heptyl- has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of biological processes, particularly in the investigation of enzyme-catalyzed reactions involving pyrrole derivatives.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-2,5-dione, 1-heptyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. In medicinal chemistry, its mechanism of action may involve inhibition of specific enzymes or receptors, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
1H-Pyrrole-2,5-dione, 1-heptyl- can be compared with other similar compounds, such as:
- 1H-Pyrrole-2,5-dione, 1-methyl-
- 1H-Pyrrole-2,5-dione, 1-ethyl-
- 1H-Pyrrole-2,5-dione, 1-propyl-
Uniqueness: The heptyl group in 1H-Pyrrole-2,5-dione, 1-heptyl- imparts unique properties, such as increased hydrophobicity and potential for enhanced interactions with lipid membranes. This distinguishes it from other pyrrole-2,5-dione derivatives with shorter alkyl chains, which may have different solubility and reactivity profiles.
Propriétés
IUPAC Name |
1-heptylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-3-4-5-6-9-12-10(13)7-8-11(12)14/h7-8H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEKMFUFXAWJGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392676 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-heptyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18559-62-1 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-heptyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


